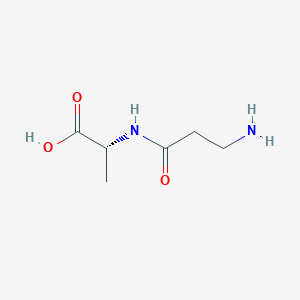
beta-Alanylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Alanylalanine is a dipeptide composed of beta-alanine and alanine Beta-alanine is a naturally occurring beta amino acid, while alanine is an alpha amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Beta-Alanylalanine can be synthesized through chemical and biological methods. The chemical synthesis involves the reaction of beta-alanine with alanine under specific conditions. One common method is the use of carbodiimide coupling agents to facilitate the formation of the peptide bond between the two amino acids. The reaction typically occurs in an aqueous or organic solvent at a controlled temperature and pH.
Industrial Production Methods
In industrial settings, this compound can be produced using enzymatic synthesis. This method involves the use of enzymes such as aspartate decarboxylase to catalyze the reaction between beta-alanine and alanine. The enzymatic method is preferred due to its higher specificity, milder reaction conditions, and lower energy consumption compared to chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Beta-Alanylalanine can undergo various chemical reactions, including:
Oxidation: The amino groups in this compound can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Beta-Alanylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide bond formation and hydrolysis.
Medicine: this compound is investigated for its potential role in enhancing muscle endurance and reducing fatigue.
Industry: It is used in the production of various industrial chemicals, including food additives and pharmaceuticals.
Mécanisme D'action
The mechanism of action of beta-Alanylalanine involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. The compound can also act as a precursor for the synthesis of other bioactive molecules, such as carnosine, which plays a role in muscle endurance and pH regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Alanine: A beta amino acid that serves as a precursor for carnosine synthesis.
Alanine: An alpha amino acid involved in protein synthesis and energy production.
Carnosine: A dipeptide composed of beta-alanine and histidine, known for its role in muscle endurance.
Uniqueness
Beta-Alanylalanine is unique due to its combination of beta-alanine and alanine, which allows it to exhibit properties of both amino acids
Propriétés
Formule moléculaire |
C6H12N2O3 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2R)-2-(3-aminopropanoylamino)propanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1 |
Clé InChI |
OSOCQWFTTAPWEK-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)CCN |
SMILES canonique |
CC(C(=O)O)NC(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















